molecular formula C10H24O6P2 B153533 Tetraethyl ethylenediphosphonate CAS No. 995-32-4

Tetraethyl ethylenediphosphonate

Cat. No.: B153533
CAS No.: 995-32-4
M. Wt: 302.24 g/mol
InChI Key: RSQYXXACEZCDFS-UHFFFAOYSA-N
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Description

It is a colorless to almost colorless clear liquid with a molecular weight of 302.24 g/mol . This compound is primarily used in various chemical synthesis processes and has significant applications in scientific research.

Scientific Research Applications

Tetraethyl ethylenediphosphonate has diverse applications in scientific research, including:

Safety and Hazards

Tetraethyl ethylenediphosphonate is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of skin contact, wash with plenty of water. If eye irritation persists, seek medical advice .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethyl ethylenediphosphonate can be synthesized through the reaction of ethylene glycol with phosphorus trichloride in the presence of ethanol. The reaction typically involves the following steps:

  • Ethylene glycol reacts with phosphorus trichloride to form ethylene dichlorophosphite.
  • Ethylene dichlorophosphite is then treated with ethanol to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Tetraethyl ethylenediphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert it into lower oxidation state phosphorus compounds.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

Mechanism of Action

The mechanism of action of tetraethyl ethylenediphosphonate involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved include the inhibition of enzyme-catalyzed reactions, leading to altered biochemical processes .

Comparison with Similar Compounds

  • Tetraethyl methylenediphosphonate
  • Tetraethyl propanediphosphonate
  • Tetraethyl butanediphosphonate

Comparison: Tetraethyl ethylenediphosphonate is unique due to its specific ethylene backbone, which imparts distinct chemical properties compared to its analogs. For instance, tetraethyl methylenediphosphonate has a shorter carbon chain, affecting its reactivity and applications. Similarly, tetraethyl propanediphosphonate and tetraethyl butanediphosphonate have longer carbon chains, which influence their physical and chemical properties .

Properties

IUPAC Name

1,2-bis(diethoxyphosphoryl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O6P2/c1-5-13-17(11,14-6-2)9-10-18(12,15-7-3)16-8-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQYXXACEZCDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052738
Record name Tetraethyl ethylenebisphosphonate
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Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

995-32-4
Record name Tetraethyl ethylenediphosphonate
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Record name Tetraethyl ethylenebisphosphonate
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Record name Tetraethyl ethylenebisphosphonate
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Record name Tetraethyl ethylenebisphosphonate
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Record name Tetraethyl ethylenediphosphonate
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Synthesis routes and methods

Procedure details

For example, K. Moedritzer, R. R. Irani, J. Inorg. Nucl. Chem. 22 (1961) 297-304 describes by way of example a process which begins by reacting diethyl β-chloroethylphosphonate with potassium diethyl phosphonate to give tetraethyl ethylenediphosponate, which is then converted into the desired ethylenediphosphonic acid by hydrolysis with concentrated hydrochloric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium diethyl phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Tetraethyl ethylenediphosphonate in the development of imaging agents?

A1: this compound serves as a crucial precursor in the multi-step synthesis of Tetrofosmin []. This compound, Tetrofosmin, is then radiolabeled with Technetium-99m to produce (99mTc) Tetrofosmin, a myocardial perfusion imaging agent used in clinical trials [].

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